molecular formula C5H6O4-2 B8719724 Dimethylmalonate

Dimethylmalonate

Cat. No.: B8719724
M. Wt: 130.10 g/mol
InChI Key: OREAFAJWWJHCOT-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethylmalonate, also known as this compound, is an organic compound with the chemical formula C7H12O4. It is a colorless liquid that is commonly used in organic synthesis due to its versatile reactivity. This compound is characterized by its two methyl groups attached to the central carbon atom, making it a derivative of malonic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethylmalonate can be synthesized through various methods. One common synthetic route involves the esterification of malonic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water and drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions: Dimethylmalonate undergoes a variety of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Dimethylmalonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the synthesis of biologically active molecules.

    Medicine: It is involved in the development of drugs and therapeutic agents.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which Dimethylmalonate exerts its effects is primarily through its reactivity as an ester. It can undergo hydrolysis to form malonic acid, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Malonic Acid: The parent compound of Dimethylmalonate, differing by the absence of the ester groups.

    Dimethyl Malonate: Another ester derivative of malonic acid, similar in structure but with different reactivity.

    Ethyl Malonate: An ester of malonic acid with ethyl groups instead of methyl groups.

Uniqueness: this compound is unique due to its specific ester groups, which confer distinct reactivity and properties compared to other malonate derivatives. Its versatility in organic synthesis and wide range of applications make it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C5H6O4-2

Molecular Weight

130.10 g/mol

IUPAC Name

2,2-dimethylpropanedioate

InChI

InChI=1S/C5H8O4/c1-5(2,3(6)7)4(8)9/h1-2H3,(H,6,7)(H,8,9)/p-2

InChI Key

OREAFAJWWJHCOT-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C(=O)[O-])C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.